4-Ethoxy-2-fluorobenzoic acid
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Overview
Description
4-Ethoxy-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 4th and 2nd positions of the benzene ring are substituted by an ethoxy group (-OCH2CH3) and a fluorine atom (F), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-fluorobenzoic acid typically involves the nucleophilic substitution of a suitable benzoic acid derivative. One common method includes the reaction of 4-ethoxybenzoic acid with a fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using efficient reaction conditions and purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine substituents can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Fluorinating Agents: Such as fluoride salts in polar aprotic solvents for nucleophilic fluorination.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the reagents and conditions used, various substituted benzoic acids can be formed.
Oxidation Products: Such as benzoic acid derivatives with additional functional groups.
Reduction Products: Such as benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 4-Ethoxy-2-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential pharmacological properties. These compounds may exhibit activity against certain biological targets, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the design of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluorobenzoic acid and its derivatives depends on their specific molecular targetsThese substituents can affect the compound’s ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity .
Comparison with Similar Compounds
4-Methoxy-2-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Ethoxybenzoic acid: Lacks the fluorine substituent.
2-Fluorobenzoic acid: Lacks the ethoxy substituent.
Uniqueness: 4-Ethoxy-2-fluorobenzoic acid is unique due to the combination of both ethoxy and fluorine substituents on the benzene ring. This combination can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNAAKJFTYOCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307101 |
Source
|
Record name | 4-Ethoxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-29-4 |
Source
|
Record name | 4-Ethoxy-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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